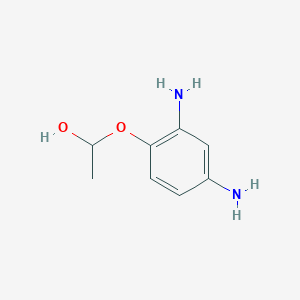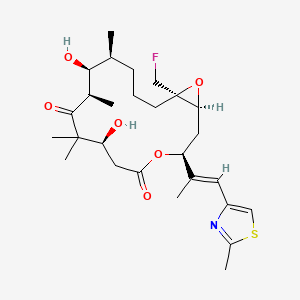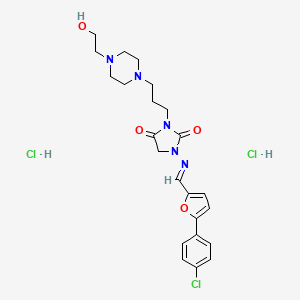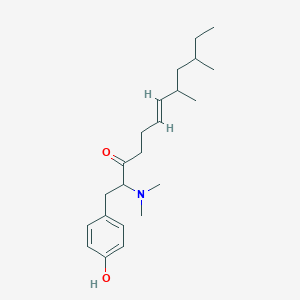![molecular formula C11H8Cl3N3S B1244579 3,5,6-trichloro-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridin-2-amine](/img/structure/B1244579.png)
3,5,6-trichloro-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-trichloro-N-[(5-methyl-2-thiophenyl)methylideneamino]-2-pyridinamine is a chloropyridine.
Scientific Research Applications
Synthesis and Structural Analysis
- Complexes involving similar structures have been synthesized for detailed structural and chemical analysis. For example, iron(III) complexes of Schiff bases derived from salicylaldehyde and aromatic amines have been studied, providing insights into their crystal structures and redox chemistry (Viswanathan et al., 1996).
- The synthesis and characterization of molecular complexes involving pyridine and its derivatives have been explored, highlighting their reactivity and potential applications in chemical synthesis (Efremova et al., 2004).
Chemical Properties and Reactions
- Studies have investigated the chemical properties and reactions of pyridine derivatives, including their role as central nervous system depressants and their structural activity correlations (Okafor et al., 1982).
- Research on nickel oxidation states in coordination with pyridine derivatives has provided insights into their electrochemical properties and potential applications in material science (Chatterjee et al., 2012).
Photocaging and Spectroscopic Applications
- Pyridine derivatives have been used in the study of photocaging groups for nitriles, exploring their steric effects on stability and reactivity (Arora et al., 2016).
- The fluorescence properties of zinc complexes with pyridine derivatives have been characterized, offering potential applications in biological imaging (Liang et al., 2009).
Biological and Medicinal Applications
- Pyridine derivatives have been synthesized and evaluated for their anticancer properties, showcasing their potential in pharmaceutical research (Abdo & Kamel, 2015).
- The synthesis of Schiff bases and azetidinones from isonocotinyl hydrazone has been explored, indicating their potential as antidepressant and nootropic agents (Thomas et al., 2016).
properties
Product Name |
3,5,6-trichloro-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridin-2-amine |
|---|---|
Molecular Formula |
C11H8Cl3N3S |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
3,5,6-trichloro-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C11H8Cl3N3S/c1-6-2-3-7(18-6)5-15-17-11-9(13)4-8(12)10(14)16-11/h2-5H,1H3,(H,16,17)/b15-5+ |
InChI Key |
KVNXFKMMVOABSE-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC2=NC(=C(C=C2Cl)Cl)Cl |
SMILES |
CC1=CC=C(S1)C=NNC2=NC(=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
CC1=CC=C(S1)C=NNC2=NC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1244506.png)
![1,2-Di[chloro(2-chlorophenyl)methylidene]hydrazine](/img/structure/B1244508.png)
![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)






![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)